molecular formula C13H18O7 B1674634 Gastrodin CAS No. 62499-27-8

Gastrodin

Cat. No.: B1674634
CAS No.: 62499-27-8
M. Wt: 286.28 g/mol
InChI Key: PUQSUZTXKPLAPR-UJPOAAIJSA-N
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Description

Gastrodin (4-(Hydroxymethyl)phenyl β-D-glucopyranoside) is a phenolic glycoside recognized as the principal bioactive component of the orchid Gastrodia elata Blume, a herb with a long history of use in traditional medicine . This compound is a key phytochemical marker for the quality standardization of the plant material and is available through extraction or synthesis . This compound has demonstrated significant potential in scientific research due to its wide range of pharmacological activities. It exhibits notable neuroprotective, anti-inflammatory, and antioxidant properties, making it a compound of interest for studying central nervous system (CNS) disorders . Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK . Research indicates this compound can cross the blood-brain barrier, allowing for direct investigation of its effects on the CNS . Studies have explored its utility in models of epilepsy, neurodegenerative conditions like Alzheimer's and Parkinson's disease, emotional disorders, and cognitive impairment . Beyond neurology, its research applications extend to cardiovascular studies, where it has been shown to increase arterial elasticity and improve cerebral blood supply, and to metabolic research, where it demonstrates blood sugar-lowering and lipid-regulating effects . At a cellular level, this compound has been reported to stabilize the tissue microenvironment after injury, promote the expression of neurotrophic factors, and inhibit specific pain mechanisms, such as spinal synaptic potentiation, via the blockade of acid-sensing ion channels (ASICs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQSUZTXKPLAPR-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978086
Record name Gastrodin
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Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62499-27-8
Record name Gastrodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62499-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gastrodin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gastrodin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62499-27-8
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Record name GASTRODIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gastrodin can be synthesized through several methods. One common synthetic route involves the biotransformation of 4-hydroxybenzaldehyde using Datura tatula cell cultures . Another method includes the glycosylation of gastrodigenin with glucose under specific reaction conditions to form this compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from the rhizomes of Gastrodia elata. The process includes drying the rhizomes, followed by solvent extraction using water or alcohol. The extract is then purified through various chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Gastrodin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form gastrodigenin.

    Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to produce gastrodigenin and glucose.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase) are commonly employed.

Major Products:

    Oxidation: Gastrodigenin.

    Hydrolysis: Gastrodigenin and glucose.

Scientific Research Applications

Pharmacological Effects

Gastrodin exhibits a range of pharmacological activities, particularly affecting the central nervous system and metabolic processes. Key applications include:

  • Migraine Treatment : this compound has been shown to effectively reduce migraine frequency and intensity. A meta-analysis involving 1,332 subjects across 16 randomized controlled trials indicated that this compound significantly alleviates migraine symptoms, with a relative risk of 1.21 for treatment efficacy and a mean difference of -1.65 in pain degree reduction .
  • Analgesic Properties : Research indicates that this compound possesses analgesic effects, particularly in inflammatory pain models. It acts at the spinal level to inhibit synaptic potentiation associated with pain pathways without relying on opioid receptors .
  • Neuroprotective Effects : this compound has demonstrated neuroprotective properties by promoting brain-derived neurotrophic factor (BDNF) secretion, which aids in nerve recovery and reduces oxidative stress injuries .
  • Antidiabetic Effects : Recent studies suggest that this compound may have antidiabetic properties, showing potential in managing blood glucose levels and improving metabolic health, outperforming some conventional diabetes medications .

Clinical Case Studies

Several clinical studies have substantiated the efficacy of this compound in various therapeutic contexts:

  • Migraine Management :
    • A systematic review highlighted that patients treated with this compound experienced significant reductions in migraine attack frequency and duration compared to placebo groups. The safety profile was also favorable, with minimal adverse effects reported .
  • Medication Overuse Headache :
    • A multicenter randomized controlled trial is underway to evaluate the efficacy of this compound in patients suffering from medication overuse headaches. Preliminary findings suggest promising results for reducing headache frequency and severity while maintaining high tolerability .
  • Chronic Pain Conditions :
    • In preclinical models, this compound demonstrated significant analgesic effects on inflammatory pain without developing tolerance, indicating its potential as a long-term treatment option for chronic pain sufferers .

Summary Table of Applications

ApplicationDescriptionEvidence Source
Migraine TreatmentReduces frequency and intensity of migrainesMeta-analysis
Analgesic PropertiesInhibits pain pathways at spinal levelPreclinical studies
Neuroprotective EffectsPromotes nerve recovery; reduces oxidative stressPharmacological reviews
Antidiabetic EffectsImproves glucose metabolismRecent studies

Mechanism of Action

Gastrodin exerts its effects through several mechanisms:

    Neuroprotection: It modulates neurotransmitter levels, reduces oxidative stress, and inhibits apoptosis in neuronal cells.

    Anti-inflammatory: this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways such as NF-κB.

    Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Molecular Targets and Pathways:

    Neurotransmitter Systems: this compound influences the levels of GABA, glutamate, and other neurotransmitters.

    Oxidative Stress Pathways: It activates antioxidant pathways, including the Nrf2 pathway.

    Inflammatory Pathways: this compound inhibits the NF-κB pathway and reduces the expression of inflammatory mediators.

Comparison with Similar Compounds

Gastrodin is often compared with other neuroprotective and anti-inflammatory compounds such as:

    Gastrodigenin: The aglycone form of this compound, which shares similar neuroprotective properties but differs in solubility and bioavailability.

    Ginsenosides: Bioactive compounds from ginseng with neuroprotective and anti-inflammatory effects.

    Curcumin: A compound from turmeric known for its antioxidant and anti-inflammatory properties.

Uniqueness of this compound: this compound’s unique combination of neuroprotective, anti-inflammatory, and antioxidant effects, along with its natural origin from Gastrodia elata, distinguishes it from other similar compounds. Its ability to modulate multiple pathways and its relatively low toxicity make it a promising candidate for therapeutic applications.

Biological Activity

Gastrodin, a bioactive compound derived from the rhizome of the orchid Gastrodia elata, has garnered significant attention due to its diverse biological activities and therapeutic potential. This article explores the various pharmacological properties of this compound, including its neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities that contribute to its therapeutic efficacy:

  • Neuroprotective Effects : this compound has been shown to protect neurons from damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It enhances cognitive function and mitigates neuronal injury through various mechanisms, including the inhibition of oxidative stress and inflammation .
  • Anti-inflammatory Properties : The compound effectively reduces inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK. This action is crucial in conditions characterized by chronic inflammation .
  • Antioxidant Activity : this compound enhances the antioxidant capacity of cells, promoting the activity of enzymes like superoxide dismutase (SOD) and reducing reactive oxygen species (ROS) levels. This activity plays a vital role in protecting against oxidative stress-induced cellular damage .
  • Anti-cancer Effects : Research indicates that this compound can suppress tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis. It has shown promise in enhancing the efficacy of chemotherapeutic agents in resistant cancer cell lines .

Neuroprotective Mechanisms

This compound's neuroprotective effects have been extensively studied. For instance:

  • In animal models of Alzheimer's disease, this compound administration resulted in improved memory function and reduced amyloid-beta-induced neurotoxicity. It was found to upregulate brain-derived neurotrophic factor (BDNF) levels, enhancing neuroplasticity and cognitive function .
  • A study demonstrated that this compound could reverse LPS-induced microglial activation, leading to decreased levels of inflammatory markers such as IL-1β and TNF-α in the hippocampus .

Anti-inflammatory Effects

This compound's ability to modulate inflammatory responses is notable:

  • In vitro studies revealed that this compound significantly inhibited the production of nitric oxide and prostaglandins in activated microglia, suggesting its potential use in treating neuroinflammatory conditions .
  • A meta-analysis highlighted its effectiveness in reducing systemic inflammation markers in patients with migraines when combined with conventional treatments .

Antioxidant Properties

The antioxidant mechanisms of this compound are critical for its protective effects:

  • Research indicated that this compound treatment increased mitochondrial function and ATP production while decreasing oxidative stress markers in neuronal cells exposed to harmful agents like hydrogen peroxide .

Anti-cancer Efficacy

This compound's role in cancer therapy is gaining traction:

  • Studies have shown that it enhances the cytotoxic effects of chemotherapeutic agents by inducing oxidative stress-related apoptosis in glioblastoma cells. It also downregulates glycolytic pathways, which are often upregulated in cancer cells .

Case Studies

Several clinical studies have evaluated the efficacy of this compound:

  • Migraine Treatment : A systematic review involving 1,332 subjects across 16 randomized controlled trials demonstrated that this compound significantly reduced migraine frequency and severity compared to conventional treatments alone. The results indicated a reduction in serum inflammatory markers associated with migraine pathophysiology .
  • Hypertension Management : this compound injections showed promise as an adjunct therapy for hypertension, leading to significant reductions in systolic blood pressure when combined with standard treatments. This effect was attributed to its vasodilatory properties and ability to improve endothelial function .

Summary Table of Biological Activities

Biological Activity Mechanism Research Findings
NeuroprotectionInhibition of oxidative stress and inflammationImproved cognitive function in Alzheimer's models
Anti-inflammatorySuppression of cytokine productionReduced IL-1β and TNF-α levels in microglial cultures
AntioxidantEnhancement of SOD activityIncreased ATP production and reduced ROS levels
Anti-cancerInduction of apoptosis and inhibition of angiogenesisEnhanced efficacy of chemotherapy in resistant cancer cell lines

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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